molecular formula C8H5NO3S B187989 2-Mercaptobenzooxazole-5-carboxylic acid CAS No. 7341-98-2

2-Mercaptobenzooxazole-5-carboxylic acid

Cat. No.: B187989
CAS No.: 7341-98-2
M. Wt: 195.2 g/mol
InChI Key: GUGDWCNTMFYFRB-UHFFFAOYSA-N
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Description

2-Mercaptobenzooxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazoles. It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a benzoxazole ring. This compound is widely used in medicinal chemistry due to its potential as a scaffold for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptobenzooxazole-5-carboxylic acid typically involves the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation and carboxylation reactions. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptobenzooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Mercaptobenzooxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Explored for its therapeutic potential in treating diseases such as glaucoma, edema, and cancer.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoxazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    Benzoxazole-5-carboxylic acid: Lacks the mercapto group, reducing its potential as an enzyme inhibitor.

Uniqueness

2-Mercaptobenzooxazole-5-carboxylic acid is unique due to the presence of both the mercapto and carboxylic acid groups, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold for the development of diverse therapeutic agents and advanced materials.

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGDWCNTMFYFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355946
Record name 2-mercaptobenzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7341-98-2
Record name 2-mercaptobenzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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